molecular formula C12H14N2O B2678721 N,N-diallylnicotinamide CAS No. 349096-77-1

N,N-diallylnicotinamide

Cat. No.: B2678721
CAS No.: 349096-77-1
M. Wt: 202.257
InChI Key: ATFYLOORVHUBJA-UHFFFAOYSA-N
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Description

N,N-Diallylnicotinamide (CAS: 349096-77-1) is a nicotinamide derivative characterized by two allyl groups attached to the nitrogen atom of the nicotinamide core. It is primarily utilized as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or bioactive molecules .

Properties

IUPAC Name

N,N-bis(prop-2-enyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h3-7,10H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYLOORVHUBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallylnicotinamide can be synthesized through the reaction of nicotinamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Nicotinamide+2Allyl BromideThis compound+2HBr\text{Nicotinamide} + 2 \text{Allyl Bromide} \rightarrow \text{this compound} + 2 \text{HBr} Nicotinamide+2Allyl Bromide→this compound+2HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to amine derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Diallylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of nicotinamide-related pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diallylnicotinamide involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The allyl groups may also participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets are still under investigation, but its structural similarity to nicotinamide suggests it may influence NAD+ related pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions and functional group impacts:

Compound Core Structure Functional Groups Key Applications Reference
N,N-Diallylnicotinamide Nicotinamide Allyl groups (N-linked) Pharmaceutical intermediates
N,N-Dimethylformamide (DMF) Formamide Methyl groups (N-linked) Solvent, polymer synthesis
N-(Benzyloxy)-2-chloronicotinamide Nicotinamide Benzyloxy, chloro Herbicidal activity
N,N-Diethylacetamide Acetamide Ethyl groups (N-linked) Laboratory solvent
N,N-Dimethylaniline Aniline Methyl groups (N-linked) Dye synthesis, catalysis

Key Observations :

  • Alkyl vs.
  • Nicotinamide Core : The nicotinamide backbone distinguishes it from aniline-based compounds (e.g., N,N-dimethylaniline), enabling participation in biological systems (e.g., enzyme interactions) .

Biological Activity

N,N-Diallylnicotinamide (DANA) is a synthetic derivative of nicotinamide, with potential applications in various biological systems. This article explores the biological activity of DANA, focusing on its mechanisms, effects on cellular processes, and therapeutic potential.

1. Chemical Structure and Properties

DANA is characterized by its diallyl substituents on the nitrogen atom of the nicotinamide structure. This modification enhances its lipophilicity and may influence its interaction with biological membranes and targets. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

2.1. Antioxidant Activity

DANA exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to modulate the levels of reactive oxygen species (ROS) in various cell types, thereby reducing cellular damage and promoting survival under stress conditions.

  • Case Study : In vitro studies demonstrated that DANA treatment reduced ROS levels by approximately 30% in cultured human keratinocytes compared to untreated controls, suggesting a protective mechanism against oxidative damage.

2.2. Anti-inflammatory Effects

Research indicates that DANA can inhibit pro-inflammatory cytokines, thus exerting anti-inflammatory effects. This action is particularly relevant in conditions characterized by chronic inflammation.

  • Experimental Findings : A study using murine models of inflammation revealed that DANA significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

3.1. Cell Proliferation and Apoptosis

DANA influences cell proliferation and apoptosis through modulation of key signaling pathways:

  • Cell Proliferation : DANA has been shown to enhance cell proliferation in certain cancer cell lines by activating the PI3K/Akt pathway.
  • Apoptosis Induction : Conversely, in other contexts, DANA can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2.

4. Therapeutic Applications

The biological activities of DANA suggest several therapeutic applications:

  • Cancer Therapy : Due to its dual role in promoting proliferation in healthy cells while inducing apoptosis in cancer cells, DANA is being investigated as a potential chemotherapeutic agent.
  • Dermatological Use : Its antioxidant and anti-inflammatory properties make DANA a candidate for topical formulations aimed at treating skin conditions like acne and psoriasis.

5. Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DANA compared to other nicotinamide derivatives:

CompoundAntioxidant ActivityAnti-inflammatory ActivityPro-apoptotic Effects
This compoundHighModerateYes
NicotinamideModerateHighNo
N-AcetylcysteineHighHighYes

6. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its unique properties may provide valuable insights into developing new therapeutic strategies for various diseases, particularly those involving oxidative stress and inflammation.

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